QZ59S-SSS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

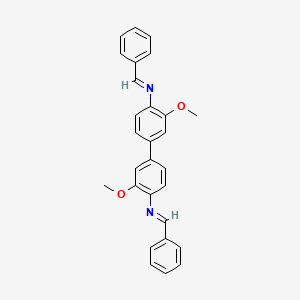

QZ59S-SSS is a compound known for its potential as an inhibitor of human P-glycoprotein. This property makes it a valuable candidate for improving the efficacy of cancer chemotherapy by overcoming drug resistance mechanisms .

Métodos De Preparación

The preparation of QZ59S-SSS involves synthetic routes that are typically carried out under controlled laboratory conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its molecular structure, which includes the elements carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Análisis De Reacciones Químicas

QZ59S-SSS undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

QZ59S-SSS has several scientific research applications, including:

Chemistry: Used as a research tool to study the inhibition of P-glycoprotein and its effects on drug transport and resistance.

Biology: Investigated for its role in modulating cellular processes and drug resistance mechanisms.

Medicine: Explored for its potential to enhance the efficacy of chemotherapy drugs by inhibiting P-glycoprotein, thereby reducing drug efflux from cancer cells.

Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance in various diseases .

Mecanismo De Acción

QZ59S-SSS exerts its effects by inhibiting the activity of human P-glycoprotein, a membrane protein that pumps drugs out of cells. By binding to the drug-binding sites of P-glycoprotein, this compound prevents the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the H and R drug-binding sites within the P-glycoprotein structure .

Comparación Con Compuestos Similares

QZ59S-SSS is unique in its high affinity and specificity for P-glycoprotein compared to other similar compounds. Similar compounds include:

QZ59-RRR: Another enantiomer of QZ59, which exhibits different binding characteristics and inhibition mechanisms.

Hoechst 33342: A fluorescent dye that is also a substrate for P-glycoprotein.

Daunorubicin: An anthracycline antibiotic used in cancer treatment that is also a substrate for P-glycoprotein

This compound stands out due to its competitive inhibition of P-glycoprotein, making it a promising candidate for overcoming drug resistance in cancer therapy.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound QZ59S-SSS involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A: 2,4-dimethylbenzaldehyde", "Starting Material B: 2-aminothiophenol" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.", "Step 2: The Schiff base intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.", "Step 3: The amine is then acylated using an acylating agent, such as acetic anhydride, to form the final product, QZ59S-SSS." ] } | |

Número CAS |

945624-90-8 |

Fórmula molecular |

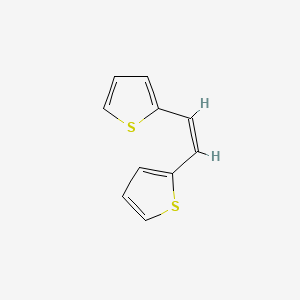

C₂₄H₃₀N₆O₃S₃ |

Peso molecular |

546.73 |

Sinónimos |

6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.